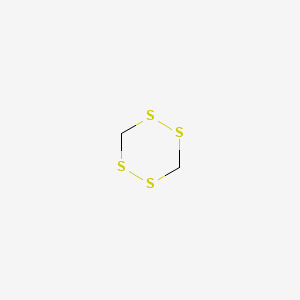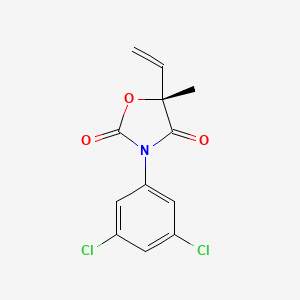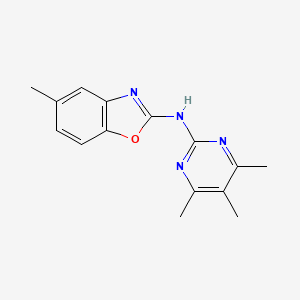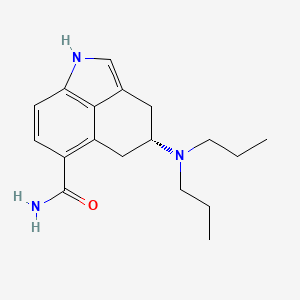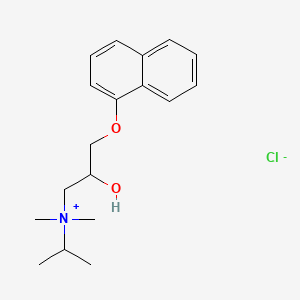
Pranolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pranolium chloride is a quaternary ammonium compound derived from propranolol. It is known for its potential anti-arrhythmic properties, making it a subject of interest in pharmacological research. Unlike propranolol, this compound does not exhibit beta-blocking or local anesthetic properties, which makes it unique in its class .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pranolium chloride is synthesized through the quaternization of propranolol. The process involves the reaction of propranolol with methyl chloride in the presence of a suitable solvent, typically under reflux conditions. The reaction yields this compound as a crystalline solid.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or other suitable purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pranolium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions can yield the corresponding alcohol.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
Pranolium chloride has several scientific research applications, including:
Pharmacological Research: It is studied for its potential anti-arrhythmic properties and its effects on cardiac tissues.
Biological Studies: Research on its absorption, distribution, metabolism, and excretion in various animal models, including dogs, baboons, and monkeys.
Chemical Research: Used as a model compound to study the behavior of quaternary ammonium compounds in various chemical reactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Pranolium chloride exerts its effects primarily through its action on cardiac tissues. It is believed to modulate ion channels and receptors involved in cardiac rhythm regulation. The exact molecular targets and pathways are still under investigation, but it is known to affect the electrophysiological properties of cardiac cells, thereby exerting its anti-arrhythmic effects .
Similar Compounds:
Propranolol: A well-known beta-blocker with local anesthetic properties.
Dimethyl Propranolol: Another derivative of propranolol with different pharmacological properties.
Comparison:
This compound vs. Propranolol: Unlike propranolol, this compound does not exhibit beta-blocking or local anesthetic properties, making it unique in its class.
This compound vs. Dimethyl Propranolol: this compound is a quaternary ammonium compound, whereas dimethyl propranolol is not.
This compound’s unique properties and potential applications make it a valuable compound for scientific research and industrial applications. Its distinct mechanism of action and chemical behavior set it apart from other similar compounds, highlighting its significance in the field of pharmacology and chemistry.
Properties
| 42879-47-0 | |
Molecular Formula |
C18H26ClNO2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C18H26NO2.ClH/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18;/h5-11,14,16,20H,12-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LJZCWOISXLZEEU-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[Cl-] |
Canonical SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[Cl-] |
| 42879-47-0 | |
Related CAS |
50643-33-9 (Parent) |
synonyms |
dimethylpropranolol N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol N,N-dimethylpropranolol pranolium pranolium chloride pranolium iodide pranolium iodide, (+-)-isomer SC 27761 UM 272 UM-272 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


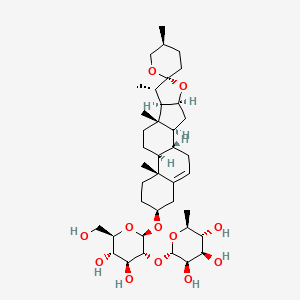
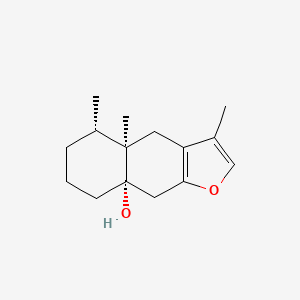
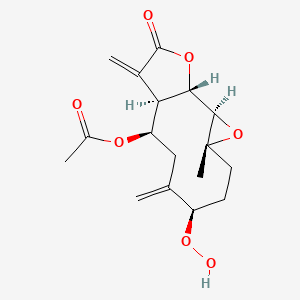
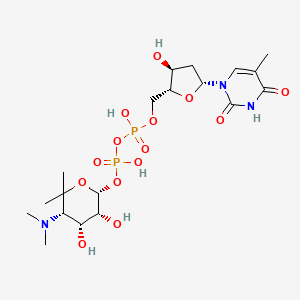




![(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid](/img/structure/B1204080.png)
